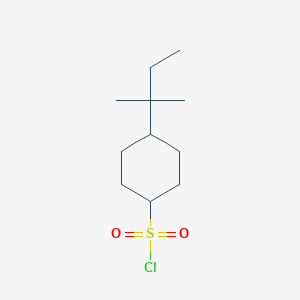
4-(2-Methylbutan-2-yl)cyclohexane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methylbutan-2-yl)cyclohexane-1-sulfonyl chloride is an organic compound belonging to the class of sulfonyl chlorides. This compound is characterized by a cyclohexane ring substituted with a sulfonyl chloride group and a 2-methylbutan-2-yl group. It is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylbutan-2-yl)cyclohexane-1-sulfonyl chloride typically involves the reaction of 4-(2-Methylbutan-2-yl)cyclohexanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product. The reaction can be represented as follows:
4-(2-Methylbutan-2-yl)cyclohexanol+Chlorosulfonic acid→4-(2-Methylbutan-2-yl)cyclohexane-1-sulfonyl chloride+HCl+H2O
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, and the product is typically purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
4-(2-Methylbutan-2-yl)cyclohexane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride
Oxidizing Agents: Hydrogen peroxide
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Sulfonyl Hydrides: Formed by reduction
Sulfonic Acids: Formed by oxidation
科学的研究の応用
4-(2-Methylbutan-2-yl)cyclohexane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonates, and other derivatives.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 4-(2-Methylbutan-2-yl)cyclohexane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in the formation of sulfonamides, the sulfonyl chloride reacts with an amine to form a sulfonamide bond, which is a key structural motif in many biologically active compounds.
類似化合物との比較
Similar Compounds
- 4-(2-Methylbutan-2-yl)cyclohexane-1-carboxylic acid
- 4-(2-Methylbutan-2-yl)cyclohexane-1-carbonitrile
- 4-(2-Methylbutan-2-yl)cyclohexane-1-sulfonic acid
Uniqueness
4-(2-Methylbutan-2-yl)cyclohexane-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity compared to other similar compounds. This reactivity makes it a valuable reagent in organic synthesis and various scientific research applications.
特性
分子式 |
C11H21ClO2S |
|---|---|
分子量 |
252.80 g/mol |
IUPAC名 |
4-(2-methylbutan-2-yl)cyclohexane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H21ClO2S/c1-4-11(2,3)9-5-7-10(8-6-9)15(12,13)14/h9-10H,4-8H2,1-3H3 |
InChIキー |
AJUROQKEUTVVND-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)C1CCC(CC1)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


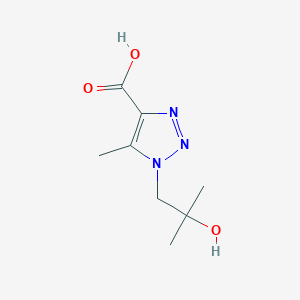
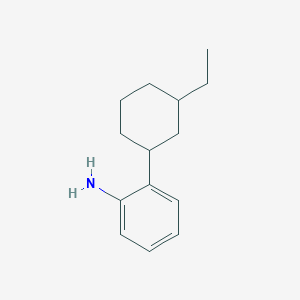
![3-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol](/img/structure/B13253139.png)
![2-Amino-6-(aminomethyl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13253146.png)

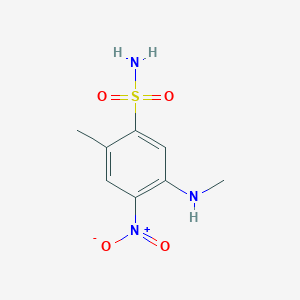

![3-[(6-Methyl-2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol](/img/structure/B13253167.png)
![4-[(2-Ethylcyclohexyl)amino]butan-2-ol](/img/structure/B13253168.png)
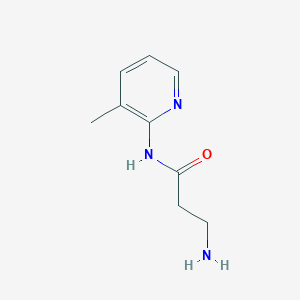
![4-Chloro-2-[(cyclopropylamino)methyl]phenol](/img/structure/B13253177.png)
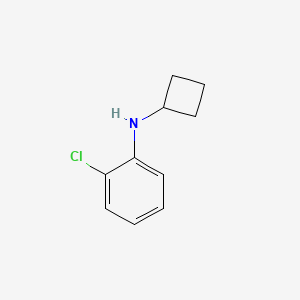
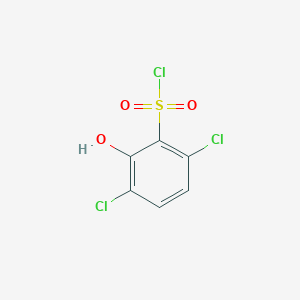
![2-[(2-Methylpropanesulfonyl)methyl]pyrrolidine](/img/structure/B13253187.png)
